An In-depth Technical Guide to the Chemical Properties and Structure of 4-Chlorobenzylamine
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Chlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzylamine is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a benzylamine core with a chlorine substituent at the para position, imparts specific reactivity and physical properties that make it a versatile building block. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Chlorobenzylamine, tailored for professionals in research and development.
Chemical and Physical Properties
The physicochemical properties of 4-Chlorobenzylamine are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Clear, almost colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₇H₈ClN | [1][3] |
| Molecular Weight | 141.60 g/mol | [3][4][5] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 215 °C (lit.) | [3][6][7] |
| Density | 1.164 g/mL at 25 °C (lit.) | [3][6][7] |
| Refractive Index (n20/D) | 1.558 (lit.) | [3][6][7] |
| pKa | 8.85 ± 0.10 (Predicted) | [1] |
| Water Solubility | Not miscible in water | [1][6][7] |
| Flash Point | 90 °C (closed cup) | [3][8] |
Table 2: Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (4-chlorophenyl)methanamine | [4] |
| SMILES | C1=CC(=CC=C1CN)Cl | [1] |
| InChI | InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | [1][3][9] |
| CAS Number | 104-86-9 | [1][3] |
Table 3: Safety Information
| GHS Pictograms | Hazard Statements | Precautionary Statements |
| Corrosion, Health Hazard, Exclamation Mark | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H314: Causes severe skin burns and eye damage.[4][8] H227: Combustible liquid.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Chemical Structure and Reactivity
4-Chlorobenzylamine's structure consists of a benzene ring substituted with a chloromethyl group at position 1 and an amino group at position 4. The presence of the electron-withdrawing chlorine atom influences the electron density of the aromatic ring and the basicity of the amino group. The primary amine functionality makes it a nucleophile and a base, allowing it to participate in a variety of chemical reactions, including N-alkylation, acylation, and condensation reactions. It is a key reactant in the synthesis of pyrroles, which are important heterocyclic compounds in medicinal chemistry.[11]
Experimental Protocols
Detailed methodologies for the determination of key chemical properties and synthesis of 4-Chlorobenzylamine are provided below.
Determination of Boiling Point (Capillary Method)
Objective: To determine the boiling point of 4-Chlorobenzylamine using the capillary method.
Materials:
-
4-Chlorobenzylamine sample
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil or other suitable high-boiling liquid
Procedure:
-
Fill the Thiele tube or oil bath with a suitable high-boiling liquid to the appropriate level.
-
Add a small amount (approximately 0.5 mL) of 4-Chlorobenzylamine to the small test tube.
-
Place an inverted capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and test tube assembly into the Thiele tube or oil bath. The heat-transfer liquid should be above the level of the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube or the oil bath with a slow, steady flame or on a hot plate.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.
Determination of Refractive Index
Objective: To measure the refractive index of liquid 4-Chlorobenzylamine.
Materials:
-
4-Chlorobenzylamine sample
-
Abbe refractometer
-
Dropper or pipette
-
Lens paper
-
Ethanol or acetone for cleaning
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry. If necessary, clean it with lens paper moistened with ethanol or acetone and allow it to dry completely.
-
Using a clean dropper, place a few drops of 4-Chlorobenzylamine onto the surface of the measuring prism.
-
Close the prism assembly.
-
Turn on the light source of the refractometer.
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is observed, adjust the dispersion compensator to eliminate it.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
¹H NMR Spectroscopy
Objective: To obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Chlorobenzylamine.
Materials:
-
4-Chlorobenzylamine sample (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (clean and dry)
-
Pipette
-
Vial
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Weigh approximately 5-25 mg of 4-Chlorobenzylamine into a clean, dry vial.[13]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[14]
-
If using an internal standard, add a very small amount of TMS to the solution.
-
Transfer the solution to a clean, dry NMR tube using a pipette. Ensure the liquid level is at least 4 cm.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and then acquiring the free induction decay (FID) which is Fourier transformed to give the spectrum.
-
Process the spectrum by phasing, baseline correcting, and integrating the signals. Chemical shifts are reported in ppm relative to the residual solvent peak or TMS.
FT-IR Spectroscopy (Neat Liquid)
Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of 4-Chlorobenzylamine.
Materials:
-
4-Chlorobenzylamine sample
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr), clean and dry
-
Pipette
-
Tissues
Procedure:
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.
-
Place one salt plate on a clean, dry surface.
-
Using a pipette, place one or two drops of 4-Chlorobenzylamine onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., methylene chloride or acetone) and return them to a desiccator for storage.
Synthesis of 4-Chlorobenzylamine
A common method for the synthesis of 4-Chlorobenzylamine is the reduction of 4-chlorobenzonitrile. A representative experimental workflow is provided below.
Conclusion
4-Chlorobenzylamine is a valuable chemical intermediate with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its structure, properties, and key experimental protocols for its characterization and synthesis. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Adherence to proper safety protocols is essential when handling 4-Chlorobenzylamine due to its corrosive and toxic nature.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. How To [chem.rochester.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 9. phillysim.org [phillysim.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. westlab.com [westlab.com]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
